Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate is a fascinating chemical compound with a unique structure that enables diverse applications. This compound is particularly notable for its potential in scientific research, ranging from drug development to material synthesis. Its structure comprises a piperazine ring, an azetidine ring, and a pyrazine moiety, making it a valuable asset in advancing scientific knowledge.
Scientific Research Applications
Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Biology: Employed in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is synthesized via the aza paternò–büchi reaction , which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity , suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis.
Pharmacokinetics
It is known that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
The synthesis of azetidines via the aza paternò–büchi reaction is known to be influenced by various factors, including the nature of the imine and alkene components and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine and azetidine rings, followed by the incorporation of the pyrazine moiety. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
Comparison with Similar Compounds
Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also contain the pyrazine and piperazine moieties and have been investigated for their anti-tubercular activity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound shares the piperazine ring and has been studied for its biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-25-16(24)20-7-5-19(6-8-20)14(22)12-10-21(11-12)15(23)13-9-17-3-4-18-13/h3-4,9,12H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIFPGBRWQXGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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